molecular formula C8H8N4O B15329368 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone

Cat. No.: B15329368
M. Wt: 176.18 g/mol
InChI Key: ONGSEUTZIUMWNI-UHFFFAOYSA-N
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Description

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone can be synthesized through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of light-emitting materials for OLED devices

Mechanism of Action

The mechanism of action of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways. This inhibition can lead to therapeutic effects in conditions like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C8H8N4O/c1-5(13)6-2-3-7-10-8(9)11-12(7)4-6/h2-4H,1H3,(H2,9,11)

InChI Key

ONGSEUTZIUMWNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C(=NC(=N2)N)C=C1

Origin of Product

United States

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